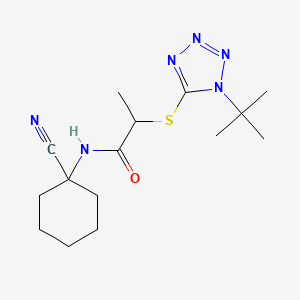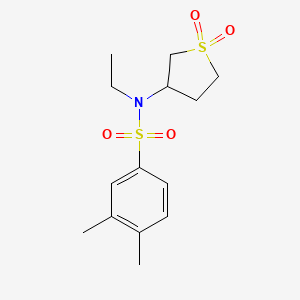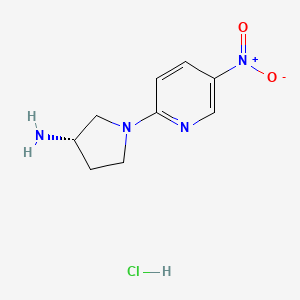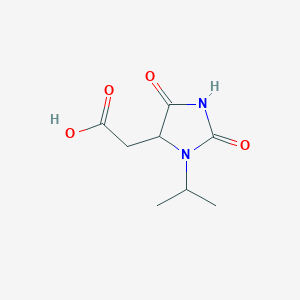![molecular formula C17H17N3O3S B2381775 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide CAS No. 1432437-17-6](/img/structure/B2381775.png)
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . This compound is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a cyano group (-CN), an acetamide group (CH3CONH2), and a sulfamoyl group (SO2NH2) attached to a phenyl ring .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide has been utilized in the synthesis of a variety of heterocyclic compounds, which have shown significant antimicrobial properties. These include isoxazole-based heterocycles and novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. The synthesized compounds exhibit promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014), (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Building Block for Heterocyclic Synthesis
This compound serves as a key synthon in the synthesis of polyfunctionalized heterocyclic compounds. Its versatility and reactivity make it a valuable building block in heterocyclic chemistry (Gouda, 2014).
Structural Aspects in Salt and Inclusion Compounds
It is also used in studying the structural aspects of salt and inclusion compounds of amide-containing isoquinoline derivatives. This research helps understand the crystal structures and properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Novel Derivatives for Antimicrobial Agents
The compound is used in synthesizing novel derivatives, such as pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, which are evaluated as potential antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)15-8-6-14(7-9-15)19-16(21)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOSSSKCNKELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)

![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)
